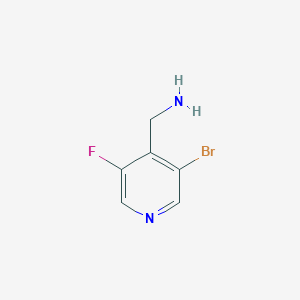

(3-Bromo-5-fluoropyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 |

InChI Key |

FWQSCBYOWNHKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CN)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Fluoropyridin 4 Yl Methanamine and Its Precursors

Strategies for Constructing the Pyridin-4-ylmethanamine Core

The foundational step in synthesizing the target compound is the formation of the appropriately substituted pyridine (B92270) ring. This involves both the initial construction of the heterocyclic system and the precise placement of the bromo and fluoro substituents.

Approaches to Pyridine Ring Formation and Functionalization

The synthesis of substituted pyridines can be achieved through various classical methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by oxidation. pharmaguideline.com Other approaches include cycloaddition reactions, such as the Diels-Alder reaction of 1-azadienes with alkynes, and ring transformations of other heterocyclic systems. baranlab.org

For a specific substitution pattern like 3-bromo-5-fluoropyridine (B183902), a more common and practical approach is the functionalization of a pre-existing pyridine or a simpler substituted pyridine ring. acsgcipr.org The introduction of halogen substituents onto the pyridine ring is a key strategy. The electronegative nitrogen atom makes the pyridine ring electron-deficient, influencing the regioselectivity of electrophilic substitution reactions. pharmaguideline.com

A documented route to the key intermediate, 3-bromo-5-fluoropyridine, starts from 3-amino-5-bromopyridine. This process involves a diazotization reaction, where the amino group is converted into a diazonium salt, which is then subjected to a fluorinating agent in a Balz-Schiemann type reaction to introduce the fluorine atom. biosynth.com The bromine atom can be introduced via electrophilic bromination at an activated position or can be present on the starting material. The halogen atoms serve as versatile handles for further modifications through cross-coupling reactions if needed. researchgate.netleapchem.com

Table 1: Example of Pyridine Core Functionalization

| Starting Material | Key Transformation | Product | Reagents |

|---|---|---|---|

| 3-Amino-5-bromopyridine | Diazotization followed by Fluorination | 3-Bromo-5-fluoropyridine | 1. NaNO₂, HBF₄ or HF-Pyridine 2. Heat |

Introduction of the 4-Methanamine Group

Once the 3-bromo-5-fluoropyridine core is obtained, the final step is the introduction of the methanamine group (-CH₂NH₂) at the 4-position. This is typically accomplished by the chemical modification of a precursor functional group at that position. Several reliable methods are available for this transformation.

One of the most direct routes to a pyridin-4-ylmethanamine is through the reduction of the corresponding 4-cyanopyridine (B195900) derivative. The precursor, 3-bromo-5-fluoropyridine-4-carbonitrile, is central to this approach. The reduction of the nitrile group to a primary amine can be achieved with a variety of reducing agents.

Commonly employed methods include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is also highly effective for this transformation. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used.

Table 2: General Conditions for Nitrile Reduction

| Precursor | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| 3-Bromo-5-fluoropyridine-4-carbonitrile | H₂ / Raney Ni or Pd/C | Methanol or Ethanol, often with NH₃ | (3-Bromo-5-fluoropyridin-4-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | ||

| Borane (BH₃·THF) | Tetrahydrofuran (THF) |

An alternative to the nitrile reduction is the reduction of a 4-carboxamide derivative, namely 3-bromo-5-fluoropyridine-4-carboxamide. Pyridine carboxamides can be synthesized from the corresponding carbohydrazides or by the hydrolysis of the nitrile precursor. rsc.org The reduction of an amide to an amine requires potent reducing agents that can reduce the carbonyl group completely without affecting the pyridine ring.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, readily converting primary amides to primary amines. researchgate.net The reaction is typically performed in anhydrous ethereal solvents. Another option is the use of borane (BH₃), which also effectively reduces amides.

The 4-methanamine group can also be installed starting from the corresponding alcohol, (3-bromo-5-fluoropyridin-4-yl)methanol. uni.lu This two-step approach first involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine source.

The primary alcohol can be converted to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Alternatively, the alcohol can be converted into a halide (e.g., a bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting intermediate is then treated with an ammonia source, such as aqueous or methanolic ammonia, or through methods like the Gabriel synthesis, to yield the final primary amine. A known method for a similar transformation involves converting 3-aminomethylpyridine hydrochloride into 3-pyridinemethanol (B1662793) using ethyl nitrite, suggesting the reverse transformation is a viable synthetic pathway. chemicalbook.com

Table 3: Synthetic Pathway from 4-Hydroxymethyl Precursor

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Activation of Hydroxyl Group | MsCl/Et₃N, TsCl/Pyridine, or SOCl₂ |

| 2 | Nucleophilic Substitution | NH₃ (in MeOH or H₂O), Phthalimide/KOH (Gabriel) |

Reductive amination is a powerful one-pot method for converting aldehydes or ketones into amines. masterorganicchemistry.com This strategy utilizes 3-bromo-5-fluoropyridine-4-carbaldehyde as the precursor. uni.lu The aldehyde is first reacted with an ammonia source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine in situ. This imine is then immediately reduced to the target amine without being isolated.

The success of this reaction relies on a reducing agent that is selective for the imine over the starting aldehyde. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose as they are more reactive towards the protonated imine (iminium ion) than the carbonyl group, especially under weakly acidic conditions that favor imine formation. masterorganicchemistry.com

Table 4: Reagents for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Typical Conditions |

|---|---|---|---|

| 3-Bromo-5-fluoropyridine-4-carbaldehyde | NH₃, NH₄OAc, or NH₄Cl | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or THF |

Regioselective Introduction and Manipulation of Halogen Substituents on the Pyridine Ring

The controlled introduction of halogen atoms onto a pyridine ring is a cornerstone of synthesizing complex heterocyclic molecules. The electronic nature of the pyridine ring, being electron-deficient, dictates the strategy for electrophilic and nucleophilic substitution reactions.

Achieving selective bromination at the 3-position of a pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, which directs electrophilic substitution primarily to the 3- and 5-positions. However, electrophilic aromatic substitution reactions on pyridine often require harsh conditions and can lead to mixtures of regioisomers. nih.gov

A common and effective method for the regioselective bromination of pyridines involves the use of N-bromosuccinimide (NBS). For instance, in the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, the precursor 2-methoxy-5-fluoropyridine is subjected to bromination using NBS to achieve the desired 3-bromo product. google.com The reaction conditions, such as temperature and reaction time, are crucial for controlling the selectivity and yield.

Another approach involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org This strategy has been successfully applied to produce a variety of 3-halopyridines. nih.gov

| Reagent | Position Selectivity | Conditions | Reference |

| N-Bromosuccinimide (NBS) | 3-position | 20-90 °C, 2-6 h | google.com |

| Zincke Imine Route | 3-position | Mild conditions | nih.govchemrxiv.org |

| Elemental Halides/Lewis Acids | 3-position (often with regioisomers) | Elevated temperatures | nih.gov |

The introduction of fluorine into a pyridine ring can be accomplished through several methods, including nucleophilic aromatic substitution and diazotization-fluorination sequences.

Pyridine N-oxides are valuable intermediates for the functionalization of the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack. For fluorination, the N-oxide can be activated, for example with p-toluenesulfonic anhydride, to facilitate nucleophilic attack by a fluoride (B91410) source. tcichemicals.com This methodology has been primarily demonstrated for the introduction of bromine and chlorine at the C2-position of fused pyridine N-oxides, but the principle can be extended to fluorination with an appropriate fluoride source. tcichemicals.com

Halogen exchange (HALEX) reactions are a powerful tool for the introduction of fluorine into aromatic rings. This typically involves the displacement of a more reactive halogen, such as chlorine or bromine, with fluoride. A patent describes a non-radioactive fluorination of 3-bromo-4-nitropyridine (B1272033) to yield 3-bromo-4-fluoropyridine (B38431) using tetrabutylammonium (B224687) fluoride (TBAF) in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com While this example illustrates fluorination at the 4-position, similar principles can be applied to achieve fluorination at the 5-position, depending on the electronic activation of the substrate.

Another approach involves the diazotization of an aminopyridine followed by a Schiemann reaction or related fluorination methods. For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine starts from 2-methoxy-5-aminopyridine, which is diazotized and then treated with a fluorination reagent to yield 2-methoxy-5-fluoropyridine. google.com

| Method | Precursor | Reagents | Position | Reference |

| Diazotization-Fluorination | 5-Aminopyridine derivative | Nitrous acid/nitrite, Fluorination reagent | 5 | google.com |

| Halogen Exchange (HALEX) | 5-Halopyridine derivative | Fluoride source (e.g., TBAF, KF) | 5 | chemicalbook.com |

| Nucleophilic Fluorination | Pyridine N-Oxide | Activating agent, Fluoride source | Varies | tcichemicals.com |

In a molecule containing both bromine and fluorine substituents, their differential reactivity can be exploited for selective transformations. The carbon-bromine bond is generally more susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions than the carbon-fluorine bond. This difference in reactivity, often referred to as orthogonal reactivity, is crucial for the stepwise functionalization of dihalogenated pyridines.

For instance, the bromine at the 3-position can be selectively targeted for reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, leaving the fluorine at the 5-position intact. This allows for the introduction of various substituents at the 3-position before any potential manipulation of the fluorine atom. The stability of the C-F bond often allows it to be carried through multiple synthetic steps. The concept of halogen-bonding interactions also highlights the different electronic nature of bromine and fluorine, which can influence their reactivity in specific contexts. acs.org

Selective Fluorination at the 5-Position

Protecting Group Strategies in Multi-step Synthesis

In the synthesis of complex molecules like this compound, protecting groups are often indispensable to mask reactive functional groups and ensure selectivity. jocpr.com The pyridine nitrogen itself can be protected to modulate the reactivity of the ring or to prevent unwanted side reactions. researchgate.net

Common protecting groups for the pyridine nitrogen include benzyl (B1604629) and substituted benzyl groups, which form pyridinium (B92312) salts. researchgate.net The choice of the protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. For the synthesis of the target molecule, a protecting group on the nitrogen might be employed during the introduction of the methanamine precursor at the 4-position, for example, via a lithiation-electrophilic quench sequence.

Furthermore, if the methanamine group is introduced early in the synthesis, its primary amine functionality would likely require protection to prevent interference with subsequent halogenation or other functionalization steps. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be selectively removed under acidic or hydrogenolytic conditions, respectively. The use of orthogonal protecting groups is a key strategy, allowing for the sequential deprotection and reaction of different functional groups within the same molecule. rsc.org

| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions |

| Pyridine Nitrogen | Benzyl | Benzyl halide | Hydrogenolysis |

| Primary Amine | Boc | Boc anhydride | Acid (e.g., TFA) |

| Primary Amine | Cbz | Benzyl chloroformate | Hydrogenolysis |

Advanced and Mechanistic Synthetic Considerations

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges for regioselective functionalization. thieme-connect.comnih.gov Overcoming these challenges often requires moving beyond classical synthetic methods to more advanced and mechanistically nuanced approaches.

Recent advancements in organic synthesis have emphasized the development of transition-metal-free reactions to avoid potential metal contamination in final products and to promote greener chemistry. thieme-connect.com For the functionalization of pyridine rings, several metal-free strategies have emerged. These methods can be broadly categorized based on the mode of pyridine activation, such as activating the pyridine as a nucleophile or an electrophile, or through radical addition reactions. thieme-connect.com

One notable metal-free approach involves a cascade process featuring a Pummerer-type rearrangement followed by an aza-Prins cyclization and aromatization. acs.org This formal [5+1] cyclization allows for the synthesis of highly functionalized pyridines from readily available starting materials under mild conditions. acs.org While not directly demonstrated for the target molecule, this methodology highlights the potential for constructing complex pyridine cores without transition metals. Another strategy involves the dearomatization-rearomatization cascade, where pyridines react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediates that are susceptible to functionalization before rearomatization. researchgate.net

Radical reactions also offer a powerful metal-free avenue for pyridine functionalization. thieme-connect.com For instance, pyridine-catalyzed radical borylation of aryl halides can produce arylboronates, which are versatile intermediates, without the need for a transition metal catalyst. thieme.de These methods underscore the growing toolkit available for installing functional groups on a pyridine scaffold, which could be adapted for the synthesis of precursors to this compound.

Table 1: Overview of Metal-Free Pyridine Functionalization Strategies

| Strategy | Description | Key Features | Potential Application |

| Cascade [5+1] Cyclization | Tandem Pummerer-type rearrangement, aza-Prins cyclization, and aromatization. acs.org | Mild conditions, readily available starting materials, builds highly functionalized pyridines. acs.org | Construction of the core pyridine ring with initial substituents. |

| Dearomatization-Rearomatization | Temporary dearomatization to form a nucleophilic intermediate, followed by reaction with an electrophile and subsequent rearomatization. researchgate.net | Allows for functionalization at positions not typically reactive in pyridines. researchgate.net | Introduction of substituents at specific positions on a pre-formed pyridine ring. |

| Radical Borylation | Pyridine-catalyzed radical reaction to convert aryl halides to arylboronates. thieme.de | Transition-metal-free, utilizes readily available starting materials. thieme.de | Synthesis of boronate precursors for subsequent cross-coupling reactions. |

Achieving the desired regiochemistry on a polysubstituted pyridine can be a significant hurdle. Base-catalyzed aryl halide isomerization, a phenomenon sometimes referred to as the "halogen dance," has emerged as a powerful tool to address this challenge. rsc.org This methodology can facilitate the migration of a halogen atom to a different position on the pyridine ring, enabling access to isomers that are difficult to synthesize directly. rsc.orgrsc.org

Mechanistic studies suggest that the isomerization of 3-bromopyridines to 4-bromopyridines can proceed through a pyridyne intermediate. rsc.orgchemrxiv.org The use of a strong, non-nucleophilic base can deprotonate the pyridine ring, leading to the elimination of hydrogen bromide and the formation of a highly reactive 3,4-pyridyne. Subsequent addition of bromide can then lead to a mixture of 3- and 4-bromopyridines. rsc.org

This isomerization can be coupled with a tandem substitution reaction. If a nucleophile is present, it can intercept the 4-bromo intermediate, which is often more susceptible to nucleophilic aromatic substitution (SNAr) than the 3-bromo isomer. This drives the equilibrium towards the formation of the 4-substituted product, providing a high degree of regioselectivity. rsc.orgrsc.orgresearchgate.net This tandem approach allows for the use of more readily available 3-bromopyridines to generate less accessible 4-functionalized pyridines. rsc.org For the synthesis of this compound, this strategy could be envisioned for introducing a precursor to the aminomethyl group at the C4 position of a 3-bromo-5-fluoropyridine starting material.

Table 2: Key Aspects of Base-Catalyzed Aryl Halide Isomerization

| Aspect | Description | Implication for Synthesis |

| Mechanism | Proceeds via a pyridyne intermediate formed by deprotonation and halide elimination. rsc.orgchemrxiv.org | The position of acidic protons and the stability of the pyridyne intermediate are critical. |

| Driving Force | Can be coupled with a facile SNAr reaction at the isomerized position to drive the reaction forward. rsc.orgrsc.org | Allows for regioselective functionalization at positions that are not directly accessible. |

| Substrate Scope | Demonstrated for the isomerization of 3-bromopyridines to 4-bromopyridines. rsc.org | Applicable to pyridine systems where the desired regioisomer is thermodynamically or kinetically disfavored. |

Tandem reactions, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Similarly, one-pot syntheses, where reagents are added sequentially without isolation of intermediates, streamline synthetic sequences.

The concept of pairing aryl halide isomerization with a subsequent substitution is a prime example of a tandem process. rsc.org Another powerful tandem strategy involves C–H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This sequence allows for the direct diversification of heteroarenes. For instance, a pyridine could be selectively fluorinated at a position adjacent to the nitrogen atom, and the newly installed fluorine atom can then serve as a leaving group for a subsequent SNAr reaction with a nucleophile. This approach provides a mild and site-selective method for C-H functionalization. nih.gov

Furthermore, dearomatization strategies can initiate tandem reactions. For example, the reduction of pyridine-fused N-heteroarenes can generate reactive intermediates like enamines, which can then participate in subsequent functionalization reactions. acs.org An iridium(I)-catalyzed dearomative hydrosilylation of pyridines can produce N-silyl enamines, which can then act as nucleophiles in a palladium-catalyzed asymmetric allylic alkylation in a one-pot process. acs.org These advanced, multi-step, single-vessel processes are crucial for the efficient construction of complex molecules like this compound.

Optimization of Reaction Conditions and Process Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors. Key parameters that need to be optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice. The goal is to maximize yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability.

For the synthesis of this compound, each step in the proposed synthetic route would require individual optimization. For instance, in a potential halogenation step, factors such as the choice of halogenating agent, solvent, and temperature would be critical to control regioselectivity and prevent the formation of poly-halogenated byproducts. In a nucleophilic substitution step, the concentration of the nucleophile, the nature of the base, and the solvent will significantly impact the reaction rate and yield.

Process scalability introduces additional challenges. Reactions that are straightforward on a gram scale may become problematic on a kilogram scale due to issues with heat transfer, mixing, and reagent addition. For example, highly exothermic reactions may require specialized cooling equipment to maintain a safe operating temperature. The choice of reagents and solvents may also need to be reconsidered based on their cost, toxicity, and disposal requirements on a larger scale. The development of robust and scalable processes often involves a Design of Experiments (DoE) approach to systematically investigate the effects of multiple variables on the reaction outcome. This allows for the identification of optimal conditions that provide a balance between yield, purity, and process efficiency.

Chemical Reactivity and Transformation Chemistry

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary aliphatic amine, and its chemistry is characteristic of this functional class. It serves as a key handle for introducing a wide variety of molecular diversity.

The defining characteristic of the primary amine in (3-Bromo-5-fluoropyridin-4-yl)methanamine is its nucleophilicity. The nitrogen atom possesses a lone pair of electrons, which can be donated to electrophilic species, initiating a chemical reaction. This allows the aminomethyl group to readily attack electron-deficient centers. The reactivity of similar 2-(aminomethyl)pyridine structures in nucleophilic attacks on electrophilically activated molecules has been demonstrated in the synthesis of complex heterocyclic systems. beilstein-journals.org This inherent nucleophilicity is the basis for the transformations discussed below.

The nucleophilic primary amine is a versatile precursor for the synthesis of several important functional groups.

Imines: In reactions with aldehydes or ketones, the primary amine can undergo a condensation reaction to form an imine (or Schiff base). This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Amides: Amide bonds are readily formed through the reaction of the aminomethyl group with carboxylic acid derivatives, such as acyl chlorides or anhydrides. In one study involving a related aminomethyl structure, reaction with a bielectrophilic reagent resulted in the formation of an amide as the sole product. beilstein-journals.org This acylation reaction is a robust and widely used method for building larger molecules.

Ureas: Substituted ureas can be synthesized by treating this compound with isocyanates. The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. This method is efficient for creating urea (B33335) derivatives, as demonstrated in the synthesis of novel ureas from various primary amines and substituted aryl isocyanates. researchgate.net

Further functionalization of the aminomethyl moiety can be achieved through alkylation and acylation.

Alkylation: As a potent nucleophile, the primary amine can react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction to form secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents.

Acylation: This is the general process that leads to the formation of amides, as described above. The reaction with acylating agents is typically rapid and high-yielding, providing a reliable method for attaching acyl groups to the molecule.

The following table summarizes the key transformations of the aminomethyl moiety.

| Reaction Type | Example Reagent Class | Resulting Functional Group |

| Imine Formation | Aldehydes, Ketones | Imine (Schiff Base) |

| Amide Formation | Acyl Chlorides, Anhydrides | Amide |

| Urea Formation | Isocyanates | Substituted Urea |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom integrated into the aromatic pyridine ring exhibits its own distinct reactivity, primarily related to its basicity and ability to interact with electrophiles.

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for bonding with electrophiles, most notably protons. nih.gov This makes the pyridine ring a weak base. Treatment of this compound with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the protonation of the ring nitrogen. This forms a thermodynamically stable pyridinium (B92312) salt. nih.gov The formation of hydrochloride salts is a common strategy to improve the crystallinity and aqueous solubility of pyridine-containing compounds. chemsrc.com

The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved by reacting the parent pyridine with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly altered electronic properties compared to the parent pyridine. Studies on 3-substituted pyridines have shown they can undergo metabolic N-oxidation. nih.gov Furthermore, the conversion to an N-oxide can be a strategic step in synthesis, as it enhances the reactivity of the pyridine ring toward certain substitutions. For instance, the N-oxidation of a 3-bromopyridine (B30812) derivative was used to facilitate a subsequent nucleophilic fluorination reaction. nih.gov

The table below outlines the primary reactions involving the pyridine nitrogen.

| Reaction Type | Example Reagent | Product |

| Protonation | Hydrochloric Acid (HCl) | Pyridinium Chloride Salt |

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide |

Coordination Chemistry

While specific studies on the coordination chemistry of this compound are not extensively documented, its structural motifs suggest significant potential as a ligand in coordination and organometallic chemistry. The molecule possesses two primary coordination sites: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the nitrogen of the primary aminomethyl group.

This structure allows it to potentially act as a monodentate ligand, coordinating to a metal center through the more sterically accessible and electronically favorable pyridine nitrogen. wikipedia.org Alternatively, it can function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridine and the aminomethyl nitrogens. The formation of such chelates is a common feature for ligands with a pyridyl-methanamine framework, such as tris[(pyridin-2-yl)methyl]amine (TPA). nih.gov

The coordinating ability of the pyridine nitrogen is modulated by the electronic effects of the halogen substituents. Both the fluorine at C5 and the bromine at C3 are electron-withdrawing groups, which decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. nih.gov This reduced basicity can influence the strength of the resulting metal-ligand bond. Transition metal complexes involving substituted pyridine ligands are common and have applications in catalysis and materials science. wikipedia.orgnih.govjscimedcentral.com The specific electronic and steric profile of this compound makes it an intriguing candidate for the synthesis of novel metal complexes with tailored catalytic or photochemical properties. nih.gov

Reactivity of the Halogen Substituents

The differential reactivity of the fluorine and bromine atoms on the pyridine ring is a key feature of the molecule's chemistry, enabling selective and orthogonal functionalization. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is the primary site for metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. youtube.com This effect is amplified by the presence of electron-withdrawing halogen substituents. In the context of nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.

Contrary to what is observed in SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr chemistry. rsc.org Its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. rsc.org The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I.

For this compound, the fluorine at the C5 position is activated towards substitution by the cumulative electron-withdrawing effects of the ring nitrogen and the bromine at C3. It can be displaced by a variety of nucleophiles. Based on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a range of nucleophiles can be employed. researchgate.net

Table 1: Representative SNAr Reactions on an Analogous Fluorinated Aromatic System

| Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Oxygen | Methanol | KOH | Methanol | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| Oxygen | Phenol | K₂CO₃ | DMF | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| Sulfur | Thiophenol | K₂CO₃ | DMF | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |

This data is based on reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and serves as a model for the expected reactivity. researchgate.net

This reactivity allows for the introduction of oxygen, nitrogen, or sulfur-based functional groups at the C5 position, providing a pathway to a diverse array of derivatives while leaving the bromine atom intact for subsequent transformations.

The bromine atom at the C3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The typical reactivity order for aryl halides in these couplings is I > Br > Cl, making the C-Br bond the preferential site for oxidative addition to a palladium(0) catalyst over the more robust C-F bond. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The bromine atom of this compound is well-suited for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position.

The reaction generally proceeds under mild conditions and tolerates a broad array of functional groups. Studies on similar bromopyridine substrates demonstrate the feasibility and efficiency of this reaction. researchgate.netbeilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |

This table presents common conditions used for Suzuki-Miyaura reactions on various bromopyridine scaffolds. researchgate.netbeilstein-journals.orgharvard.edu

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

The reactivity of the C-Br bond in this compound allows for efficient coupling with various terminal alkynes. Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine scaffold provides direct insight into the applicable reaction conditions and scope. soton.ac.uk

Table 3: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes

| Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF, Et₃N | 82 |

| Phenylacetylene | Pd(PPh₃)₄, CuI | THF, Et₃N | 85 |

| 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄, CuI | THF, Et₃N | 80 |

Data from the Sonogashira coupling of the analogous compound 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk These conditions are expected to be directly translatable to the title compound, enabling the synthesis of various 3-alkynyl-5-fluoropyridin-4-yl)methanamine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct method for synthesizing substituted aryl amines. The C-Br bond of this compound can be coupled with a variety of primary or secondary amines to generate 3-amino-substituted pyridine derivatives.

The reaction typically requires a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand, and a strong base. chemspider.com The choice of ligand is crucial for achieving high efficiency and broad substrate scope. researchgate.net

Table 4: General Conditions for Buchwald-Hartwig Amination of a Bromopyridine

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 |

This table summarizes representative conditions derived from the amination of various bromopyridine substrates. chemspider.comresearchgate.net This transformation would allow for the introduction of a new amino substituent at the C3 position, further expanding the molecular diversity accessible from the this compound scaffold.

Chemo- and Regioselectivity in the Presence of Multiple Reactive Sites

The presence of three distinct reactive sites—the C-Br bond, the C-F bond, and the aminomethyl group—presents a significant challenge and opportunity in the chemical manipulation of this compound. Achieving selective reaction at one site while leaving the others intact is crucial for its effective utilization in multi-step syntheses.

The principles of chemo- and regioselectivity in polyhalogenated pyridines are often governed by a combination of steric and electronic factors, as well as the judicious choice of catalysts and reaction conditions. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This inherent difference in reactivity can be exploited to achieve selective functionalization of the C-Br bond in the presence of the more inert C-F bond.

While specific studies detailing the chemo- and regioselectivity of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous polyhalogenated pyridine systems. For instance, in palladium-catalyzed Suzuki-Miyaura reactions, the C4 position of 2,4-dihalopyridines can be selectively functionalized over the C2 position by employing specific N-heterocyclic carbene (NHC) ligands or even under ligand-free conditions, a deviation from the conventionally favored C2 reactivity. Similarly, the phosphine ligand-to-palladium ratio has been shown to influence the regioselectivity of cross-coupling reactions in 2,4-dibromopyridine.

These findings suggest that for this compound, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, would likely proceed selectively at the C3-Br bond. The choice of phosphine or NHC ligand, base, and solvent would be critical in optimizing the reaction conditions to ensure high selectivity and yield, while preserving the C-F bond and the aminomethyl group.

Interactive Data Table: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Predicted Major Product | Predicted Minor Product(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | (5-Fluoro-3-aryl-pyridin-4-yl)methanamine | Minimal reaction at C-F |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | (5-Fluoro-3-(alkynyl)pyridin-4-yl)methanamine | Minimal reaction at C-F |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos / Base | (5-Fluoro-3-(amino)pyridin-4-yl)methanamine | Minimal reaction at C-F |

Other Functional Group Interconversions on the Pyridine Ring

Beyond the selective functionalization of the carbon-halogen bonds, the aminomethyl substituent of this compound can also be a focal point for further chemical modifications. These transformations can introduce additional diversity and complexity into the molecular scaffold.

The primary amine of the aminomethyl group can readily undergo a variety of classical functional group interconversions. For example, it can be acylated to form amides, sulfonated to form sulfonamides, or reacted with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. These reactions are typically high-yielding and proceed under mild conditions, offering a straightforward route to a wide array of derivatives.

Furthermore, the aminomethyl group could potentially direct ortho-lithiation at the C5 position if the amine is appropriately protected. However, the presence of the fluorine atom at C5 would likely disfavor this transformation due to electronic repulsion.

While specific examples of functional group interconversions on the pyridine ring of this compound are not readily found in the surveyed literature, the known reactivity patterns of aminopyridines provide a strong basis for predicting these transformations.

Interactive Data Table: Potential Functional Group Interconversions

| Reagent | Reaction Type | Potential Product Structure |

| Acyl chloride | Acylation | N-((3-Bromo-5-fluoropyridin-4-yl)methyl)acetamide |

| Sulfonyl chloride | Sulfonylation | N-((3-Bromo-5-fluoropyridin-4-yl)methyl)benzenesulfonamide |

| Aldehyde, then NaBH₄ | Reductive Amination | N-Alkyl-(3-bromo-5-fluoropyridin-4-yl)methanamine |

Role As a Synthetic Building Block and Intermediate

Precursor for Complex Polyfunctionalized Pyridines and Heterocyclic Systems

The strategic placement of reactive functional groups makes (3-Bromo-5-fluoropyridin-4-yl)methanamine an ideal starting material for synthesizing more complex, highly substituted pyridine (B92270) rings and fused heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 3-position of the pyridine ring. mdpi.com

Furthermore, the aminomethyl group can be a handle for building larger structures. It can undergo reactions like acylation or serve as a nucleophile in substitution reactions to link the pyridine core to other molecular fragments. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution (SNAr) compared to other halogens on an electron-rich ring, influences the electronic properties of the ring and can direct the regioselectivity of certain reactions. nih.gov This multi-faceted reactivity enables chemists to construct a diverse array of polyfunctionalized pyridines with precise control over the substitution pattern, which is crucial for developing new chemical entities with specific properties.

Utility in the Construction of Ligands and Catalysts

Pyridine-containing molecules are fundamental components in the design of ligands for coordination chemistry and catalysis. The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, while the other functional groups—the aminomethyl and the positions ortho and para to the nitrogen—can be elaborated to create sophisticated ligand frameworks.

For example, the aminomethyl group can be derivatized to form multidentate ligands that can chelate to a metal ion, enhancing the stability and modulating the reactivity of the resulting metal complex. The bromine atom can be replaced through cross-coupling reactions to introduce phosphine (B1218219), carboxylate, or other coordinating groups, further expanding the potential ligand architectures. These tailored ligands are instrumental in developing catalysts for a wide range of chemical transformations, from asymmetric synthesis to polymerization reactions.

Integration into Scaffolds for Advanced Organic Materials Research

The unique electronic and structural features of fluorinated pyridine derivatives make them attractive scaffolds for advanced organic materials. The incorporation of fluorine can significantly alter a molecule's properties, including its thermal stability, metabolic stability, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

This compound serves as a key intermediate for building blocks used in organic light-emitting diodes (OLEDs), polymers, and other functional materials. bldpharm.com The pyridine core can be integrated into larger conjugated systems through reactions at the bromine position, while the fluorine and aminomethyl groups can be used to fine-tune the material's solid-state packing, solubility, and electronic behavior. The ability to systematically modify the structure allows for the rational design of materials with optimized performance characteristics for specific applications in electronics and polymer science. bldpharm.com

Application as a Core Structure in Medicinal Chemistry Programs (focus on chemical synthesis perspective)

The substituted pyridine motif is a prevalent feature in a vast number of pharmaceuticals. This compound provides a robust and flexible platform for the synthesis of novel drug candidates.

In drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is essential for identifying new therapeutic leads. The multiple reactive handles on this compound make it an excellent starting point for combinatorial chemistry and the parallel synthesis of pyridine-based libraries. By systematically varying the substituents introduced at the bromine and aminomethyl positions, chemists can rapidly generate a diverse collection of molecules for biological screening. mdpi.com

The distinct reactivity of the bromine atom and the aminomethyl group allows for selective and orthogonal derivatization. The bromine atom is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netnih.gov These methods enable the formation of new carbon-carbon and carbon-nitrogen bonds, attaching a wide range of functional groups to the pyridine core.

Simultaneously, the primary amine of the aminomethyl group offers another point for modification. It can readily participate in reactions such as:

Amide bond formation with carboxylic acids

Reductive amination with aldehydes or ketones

Urea (B33335) and thiourea (B124793) formation with isocyanates or isothiocyanates

Sulfonamide formation with sulfonyl chlorides

This dual reactivity is a powerful tool for medicinal chemists, allowing for the exploration of the chemical space around the pyridine scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Table 1: Representative Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Bromine (C3) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 3-Aryl-5-fluoropyridine derivative |

| Bromine (C3) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 3-Amino-5-fluoropyridine derivative |

| Aminomethyl (C4) | Acylation | Acyl chloride or Carboxylic acid with coupling agent | N-Acyl derivative |

Radiofluorination for Imaging Probe Development (e.g., ¹⁸F labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel PET radiotracers is a major focus in medical research for diagnosing and studying diseases. mdpi.com

While direct nucleophilic radiofluorination of electron-rich aromatic systems like pyridine can be challenging, precursors containing a leaving group such as bromine are valuable for synthesizing ¹⁸F-labeled compounds. nih.govrsc.org Although the target compound itself contains a stable C-F bond, related bromo-aminopyridine structures can be precursors for ¹⁸F labeling. For instance, a similar precursor, 3-bromo-4-nitropyridine (B1272033) N-oxide, has been successfully used for direct radiofluorination to produce [¹⁸F]3-fluoro-4-nitropyridine N-oxide, which is then reduced to [¹⁸F]3-fluoro-4-aminopyridine. nih.govrsc.org This highlights the utility of bromo-pyridine scaffolds in developing novel radiotracers for PET imaging, enabling the in vivo visualization of biological targets like enzymes and receptors. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For (3-Bromo-5-fluoropyridin-4-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals would include resonances for the two aromatic protons on the pyridine (B92270) ring and the protons of the aminomethyl group (-CH₂NH₂). The chemical shifts, splitting patterns (multiplicity), and coupling constants would be critical in assigning these protons to their specific positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the carbons of the pyridine ring and the methylene (B1212753) carbon of the aminomethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a distinct signal for the fluorine nucleus. The chemical shift and coupling to neighboring protons (if any) would further confirm the substitution pattern on the pyridine ring.

Interactive Data Table: Predicted NMR Data No experimental data is currently available in the public domain for this compound. The following table is a placeholder for predicted data based on related structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.5 | s | - | H-2 (or H-6) |

| ¹H | ~8.3 | d | J(H,F) ≈ 2-4 | H-6 (or H-2) |

| ¹H | ~4.0 | s | - | -CH₂- |

| ¹H | ~1.8 | br s | - | -NH₂ |

| ¹³C | ~158 | d | J(C,F) ≈ 240-260 | C-5 |

| ¹³C | ~148 | d | J(C,F) ≈ 15-20 | C-6 |

| ¹³C | ~145 | s | - | C-2 |

| ¹³C | ~135 | d | J(C,F) ≈ 5-10 | C-4 |

| ¹³C | ~110 | s | - | C-3 |

| ¹³C | ~45 | s | - | -CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HR-MS, ESI)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₆H₆BrFN₂.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like amines. It would typically generate the protonated molecular ion [M+H]⁺, which would be observed in the mass spectrum. Analysis of the isotopic pattern, particularly the characteristic signature of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), would provide further confirmation of the compound's identity.

Interactive Data Table: Predicted Mass Spectrometry Data No experimental data is currently available in the public domain for this compound. The following table is a placeholder for predicted data.

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (⁷⁹Br) | 203.97 |

| [M]⁺ (⁸¹Br) | 205.97 |

| [M+H]⁺ (⁷⁹Br) | 204.98 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and C-F and C-Br stretching vibrations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. A suitable reversed-phase HPLC method would be developed to separate this compound from any starting materials, byproducts, or impurities. The purity of the compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination (if available)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Modern computational methods, such as Density Functional Theory (DFT), allow for the detailed calculation of the electronic distribution and molecular orbitals of (3-Bromo-5-fluoropyridin-4-yl)methanamine.

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. mdpi.comhufocw.org NBO analysis can quantify the charge distribution on each atom, providing insights into potential sites for nucleophilic or electrophilic attack. For this compound, NBO analysis would likely reveal a significant polarization of the C-Br and C-F bonds, with positive charges on the carbon atoms and negative charges on the halogen atoms. Furthermore, it can elucidate hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair of the aminomethyl group into antibonding orbitals of the pyridine (B92270) ring, which can influence the molecule's conformation and reactivity. researchgate.net

| Computational Method | Property Investigated | Expected Outcome for this compound |

| Density Functional Theory (DFT) | HOMO-LUMO Energies and Gap | Lowered orbital energies due to halogens, potentially modulated by the aminomethyl group. The energy gap will indicate overall reactivity. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges | Electronegative F and Br atoms will induce positive charges on adjacent ring carbons, making them susceptible to nucleophilic attack. The nitrogen of the aminomethyl group will be a nucleophilic center. |

| NBO Analysis | Hyperconjugative Interactions | Delocalization of electron density between the aminomethyl side chain and the pyridine ring, influencing stability and conformation. |

Reaction Mechanism Elucidation and Transition State Modeling (e.g., pyridyne intermediates in aryl halide isomerization)

Computational chemistry is instrumental in elucidating complex reaction mechanisms and modeling transient species like transition states and reactive intermediates. For halogenated pyridines, reactions can proceed through highly reactive pyridyne intermediates. hufocw.org

The presence of both bromine and fluorine on the pyridine ring of this compound suggests the possibility of forming a 3,4-pyridyne or a 4,5-pyridyne intermediate under strong basic conditions. The formation of these intermediates involves the deprotonation of a ring hydrogen followed by the elimination of a halide anion. The relative ease of elimination of bromide versus fluoride (B91410) would influence which pyridyne is preferentially formed.

DFT calculations can be employed to model the potential energy surface for the formation of these pyridyne intermediates and their subsequent reactions. By locating the transition state structures for each step, the activation energies can be calculated, providing a quantitative measure of the reaction's feasibility. The aryne distortion model, which can be investigated computationally, predicts that substituents can induce geometric distortions in the pyridyne triple bond, leading to regioselectivity in subsequent nucleophilic addition reactions. researchpublish.com For instance, an electron-withdrawing substituent at the 5-position, such as fluorine, is predicted to cause a flattening of the pyridyne at the C3 position, making it the preferred site for nucleophilic attack. researchpublish.com This theoretical framework would be crucial for predicting the outcome of reactions designed to functionalize the pyridine ring via a pyridyne intermediate.

| Reaction Pathway | Intermediate/Transition State | Computational Method | Information Gained |

| Pyridyne Formation | 3,4-Pyridyne or 4,5-Pyridyne | DFT | Relative stability of intermediates, activation barriers for formation. |

| Nucleophilic Addition to Pyridyne | Transition states for nucleophilic attack | DFT with Aryne Distortion Model | Prediction of regioselectivity based on electronic and steric effects of substituents. |

| Aryl Halide Isomerization | Pyridyne intermediates | DFT | Mechanistic pathway and feasibility of isomerization of the bromo and fluoro substituents. nih.gov |

Prediction of Regioselectivity and Chemoselectivity in Chemical Transformations

This compound possesses multiple potentially reactive sites: the C-Br bond, the C-F bond, the pyridine ring itself, and the aminomethyl side chain. Computational methods can be invaluable in predicting the regioselectivity and chemoselectivity of various chemical transformations.

Chemoselectivity, the preferential reaction of one functional group over another, can also be modeled. For example, will a reagent react with the aminomethyl side chain or at one of the halogenated positions on the ring? By calculating the activation energies for the competing reaction pathways, a prediction of the chemoselectivity can be made. Molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, can also provide a qualitative prediction of reactive sites, with electron-rich regions (negative potential) being susceptible to electrophilic attack and electron-poor regions (positive potential) being susceptible to nucleophilic attack.

| Reaction Type | Competing Sites/Groups | Computational Approach | Predicted Selectivity Determinants |

| Nucleophilic Aromatic Substitution | C3-Br vs. C5-F | DFT (intermediate/transition state energies) | Leaving group ability, stability of Meisenheimer complex. |

| Electrophilic Aromatic Substitution | C2, C6 positions | DFT (activation energies), MEP maps | Electron density of the ring, directing effects of substituents. |

| Side Chain vs. Ring Reaction | Aminomethyl group vs. C-X bonds | DFT (competing reaction barriers) | Relative activation energies of different reaction pathways. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules, particularly in a biological context. This compound has conformational flexibility primarily due to the rotation around the C4-C(H2) and C-N bonds of the methanamine side chain.

Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic conformational searches using molecular mechanics or quantum mechanical methods. nih.gov For the methanamine side chain, theoretical calculations can determine the potential energy surface for rotation around the C-C and C-N bonds, revealing the most stable orientations of the aminomethyl group relative to the pyridine ring. These calculations can also quantify the rotational energy barriers, which determine the rate of interconversion between conformers at a given temperature. chemrevlett.com

Quantitative Structure-Reactivity Relationships (QSAR, from a theoretical viewpoint)

Quantitative Structure-Reactivity Relationships (QSAR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. From a theoretical viewpoint, QSAR relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties.

For a molecule like this compound, a wide range of theoretical descriptors can be calculated using quantum chemical methods. These can be broadly categorized as:

Electronic Descriptors: These include atomic charges, dipole moment, HOMO and LUMO energies, and electrostatic potential values. They describe the electronic distribution and frontier orbital characteristics of the molecule. nih.govucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical (3D) Descriptors: These descriptors are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Once these descriptors are calculated for a series of related pyridine derivatives with known reactivity data, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a QSAR model. researchgate.netchemrevlett.com This model can then be used to predict the reactivity of new, unsynthesized compounds, including this compound. The theoretical basis of QSAR lies in the principle that the structure and electronic properties of a molecule, as captured by the descriptors, fundamentally determine its reactivity.

| Descriptor Class | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, atomic charges, dipole moment | Governs interactions in polar reactions, susceptibility to nucleophilic/electrophilic attack. |

| Topological | Connectivity indices, atom counts | Relates to the overall size and shape, which can influence steric interactions. |

| Geometrical | Molecular surface area, volume | Describes the 3D space occupied by the molecule, important for receptor binding and steric hindrance. |

Future Research Directions and Outlook

Development of More Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research should prioritize the development of green synthetic routes to (3-Bromo-5-fluoropyridin-4-yl)methanamine and its derivatives. This involves moving away from hazardous reagents and solvents, improving energy efficiency, and minimizing waste. An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, highlighting the potential for creating more environmentally friendly methods for related heterocyclic compounds nih.gov.

Key research objectives should include:

Catalytic Approaches: Investigating novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Exploring the use of safer, renewable, or solvent-free reaction conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.

A comparative overview of potential green synthetic strategies is presented below.

| Synthetic Aspect | Traditional Method | Potential Green Alternative | Anticipated Benefits |

| Bromination/Fluorination | Use of harsh halogenating agents | Enzyme-catalyzed or electrochemically-mediated halogenation | Milder conditions, higher selectivity, reduced hazardous waste |

| Solvent Usage | Chlorinated or polar aprotic solvents | Supercritical CO2, ionic liquids, water, or solvent-free conditions | Reduced environmental impact and toxicity |

| Purification | Multi-step extractions and column chromatography | Crystallization, supercritical fluid chromatography | Lower solvent consumption, reduced waste generation |

Exploration of Novel and Undiscovered Chemical Transformations

The unique electronic properties conferred by the fluorine and bromine substituents, along with the nucleophilic aminomethyl group, make this compound a versatile substrate for exploring new chemical reactions. The functionalization of pyridines remains a significant goal in synthetic chemistry acs.org. Research has demonstrated methods for the functionalization of pyridines at positions remote from the nitrogen atom, a traditionally challenging task nih.govchemrxiv.org.

Future investigations could focus on:

Cross-Coupling Reactions: The bromo substituent serves as an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Developing methods for the direct functionalization of the pyridine (B92270) ring's C-H bonds would provide highly efficient routes to novel derivatives researchgate.net.

Derivatization of the Aminomethyl Group: Exploring reactions such as N-alkylation, N-arylation, acylation, and reductive amination to expand the library of accessible compounds.

Photocatalysis: Utilizing light-mediated processes, which often proceed under mild conditions, to enable unique transformations of the pyridine N-oxide derivatives and other functionalizations researchgate.net.

| Reaction Type | Reactive Site | Potential Reagents/Catalysts | Expected Product Class |

| Suzuki Coupling | C-Br | Boronic acids, Palladium catalyst | Aryl- or heteroaryl-substituted fluoropyridines |

| Sonogashira Coupling | C-Br | Terminal alkynes, Palladium/Copper catalysts | Alkynyl-substituted fluoropyridines |

| Buchwald-Hartwig Amination | C-Br | Amines, Palladium catalyst | Diamino-fluoropyridine derivatives |

| N-Acylation | -CH2NH2 | Acyl chlorides, anhydrides | Amide derivatives |

Expanding Applications in Materials Science and Organic Synthesis

Substituted pyridines are valuable building blocks in both organic synthesis and medicinal chemistry, appearing in numerous natural products and FDA-approved drugs lifechemicals.com. The specific substitution pattern of this compound suggests significant potential for its use as a foundational scaffold.

In organic synthesis , this compound can serve as a key intermediate for constructing complex molecular architectures. The orthogonal reactivity of its functional groups allows for sequential and site-selective modifications, a crucial aspect in multi-step synthesis.

In materials science , the incorporation of highly electronegative fluorine atoms can impart unique properties to polymers and other materials, such as enhanced thermal stability and hydrophobicity. Research on perfluoropyridine has shown its utility in creating fluorinated networks and polymers for potential applications in resins and low dielectric constant materials mdpi.com. Future work could explore the polymerization of derivatives of this compound to create novel high-performance materials.

Potential research avenues include:

Development of Novel Ligands: The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand for metal coordination, leading to new catalysts or functional metal-organic frameworks (MOFs).

Synthesis of Bioactive Molecules: Using the compound as a starting point for the synthesis of analogues of known pharmaceuticals or novel drug candidates.

Creation of Fluorinated Polymers: Designing and synthesizing polymers incorporating the 3-bromo-5-fluoropyridinyl moiety to create materials with tailored electronic and physical properties.

Integration into Advanced Flow Chemistry Systems

Future research should aim to:

Develop a Continuous Synthesis: Design and optimize a multi-step flow process for the synthesis of this compound uc.pt.

In-line Purification and Analysis: Integrate in-line purification and analytical techniques to enable a fully automated and efficient production system.

Telescoped Reactions: Combine multiple reaction steps into a single, continuous sequence without isolating intermediates, which can significantly improve process efficiency uc.ptresearchgate.net. This approach has been used successfully for various heterocyclic compounds uc.pt.

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

| Safety | Potential for thermal runaway, accumulation of hazardous intermediates | Small reaction volumes, superior heat dissipation, minimal intermediate accumulation | Enhanced operational safety organic-chemistry.orgresearchgate.net |

| Efficiency | Longer reaction times, variable mixing | Shorter reaction times, efficient mixing and heat transfer | Increased throughput and yield beilstein-journals.orgorganic-chemistry.org |

| Scalability | Challenging to scale up consistently | Straightforward scaling by running the system for longer periods | More reliable and predictable scale-up organic-chemistry.org |

| Process Control | Difficult to precisely control temperature and reaction time | Precise control over reaction parameters (temperature, pressure, time) | Higher product quality and consistency |

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with experimental synthesis provides a powerful tool for modern chemical research. Theoretical calculations can predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments, thus accelerating the discovery process.

Future research on this compound would benefit from a synergistic approach:

Predicting Reactivity: Using computational models, such as Density Functional Theory (DFT), to calculate electron density, molecular orbitals, and electrostatic potential to predict the most reactive sites for various types of reactions.

Mechanism Elucidation: Modeling transition states and reaction pathways to understand the mechanisms of novel transformations and to optimize reaction conditions.

Virtual Screening: Designing virtual libraries of derivatives and computationally screening them for desired properties, such as binding affinity to a biological target or specific material characteristics, before committing to synthetic efforts.

This combined strategy allows for a more rational and efficient exploration of the chemical space surrounding this compound, ultimately saving time and resources while fostering innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.